molecular formula C24H17N3O6 B3736685 (3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione

(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione

Cat. No.: B3736685
M. Wt: 443.4 g/mol
InChI Key: QUUUBLZRQSTVCG-GLTBMYTGSA-N
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Description

(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione is a complex organic compound characterized by its unique structure, which includes an indene-1,2-dione core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione typically involves multiple steps, starting with the preparation of the indene-1,2-dione core This can be achieved through the oxidation of indene using reagents such as potassium permanganate or chromium trioxide

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.

    Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a diagnostic tool.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O6/c1-2-33-21-12-14(10-19-17-8-3-4-9-18(17)22(28)23(19)29)11-20(24(21)30)26-25-15-6-5-7-16(13-15)27(31)32/h3-13,30H,2H2,1H3/b19-10-,26-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUUBLZRQSTVCG-GLTBMYTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)N=NC2=CC(=CC=C2)[N+](=O)[O-])C=C3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)N=NC2=CC(=CC=C2)[N+](=O)[O-])/C=C\3/C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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